molecular formula C14H14N2O4 B2706437 2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole -1,3-dione dihydrate CAS No. 1211085-34-5

2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole -1,3-dione dihydrate

Cat. No.: B2706437
CAS No.: 1211085-34-5
M. Wt: 274.276
InChI Key: SJRHJGJJIKQNOA-UHFFFAOYSA-N
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Description

2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole -1,3-dione dihydrate is a heterocyclic compound that features a pyridine ring attached to an isoindole-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole -1,3-dione dihydrate typically involves the reaction of 4-pyridinemethanol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Reactants: 4-pyridinemethanol and phthalic anhydride.

    p-toluenesulfonic acid.

    Conditions: Heating under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole -1,3-dione dihydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole -1,3-dione dihydrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole -1,3-dione dihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-ylmethyl)-1H-pyrazole-3-yl derivatives: These compounds share a similar pyridine moiety and exhibit comparable biological activities.

    N-(Pyridin-4-yl)pyridin-4-amine derivatives:

Uniqueness

2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole -1,3-dione dihydrate is unique due to its combination of the isoindole-1,3-dione structure with a pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

The compound “2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate,” also known as a derivative of isoindole, is of significant interest in medicinal chemistry due to its potential biological activities. Isoindoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article explores the biological activity of this compound by examining its structure, related compounds, and available research findings.

Molecular Formula and Structure

  • Molecular Formula : C15H12N2O3
  • Molecular Weight : 268.27 g/mol

The structure features a pyridine ring attached to an isoindole core, which is crucial for its biological activity. The presence of functional groups such as carbonyls and amines contributes to its reactivity and interaction with biological targets.

Table 1: Comparison of Isoindole Derivatives

Compound NameMolecular FormulaBiological Activity
2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrateC15H12N2O3Anticancer, Antimicrobial
3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acidC15H12N2O3Anti-inflammatory
3-Oxo-N-(pyridin-4-yl)methyl isoindole derivativesC14H12N2O3Anticancer

Anticancer Activity

Research indicates that isoindole derivatives exhibit promising anticancer properties. For instance, compounds similar to “2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole” have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Studies have reported that these compounds can modulate signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Isoindoles also demonstrate antimicrobial properties. Preliminary studies suggest that the compound can inhibit the growth of certain bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Some derivatives have been explored for their anti-inflammatory effects. Research has shown that they can reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer effects of isoindole derivatives found that a compound structurally similar to “2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole” effectively induced apoptosis in human breast cancer cells (MCF7). The compound was shown to activate caspase pathways and downregulate Bcl-2 expression.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, a derivative of the isoindole class was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

Properties

IUPAC Name

2-(pyridin-4-ylmethyl)isoindole-1,3-dione;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2.2H2O/c17-13-11-3-1-2-4-12(11)14(18)16(13)9-10-5-7-15-8-6-10;;/h1-8H,9H2;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRHJGJJIKQNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=NC=C3.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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